molecular formula C15H20N2O3 B13461441 Tert-butyl 4-oxo-3-(pyridin-4-YL)piperidine-1-carboxylate

Tert-butyl 4-oxo-3-(pyridin-4-YL)piperidine-1-carboxylate

Cat. No.: B13461441
M. Wt: 276.33 g/mol
InChI Key: BUMKQXZKHSJDQQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.3 g/mol . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The hydroxyl group is then oxidized to form the ketone, resulting in the desired compound. The reaction conditions often involve the use of oxidizing agents and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for drug development, particularly in the field of neuropharmacology.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 4-oxo-3-(pyridin-4-yl)piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring with a pyridine substituent. This structure provides distinct chemical properties that make it valuable in various research applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 4-oxo-3-pyridin-4-ylpiperidine-1-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-6-13(18)12(10-17)11-4-7-16-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3

InChI Key

BUMKQXZKHSJDQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C2=CC=NC=C2

Origin of Product

United States

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